molecular formula C13H12ClN3O3 B2412006 1-(4-chlorobenzoyl)-4-nitro-3-propyl-1H-pyrazole CAS No. 956782-06-2

1-(4-chlorobenzoyl)-4-nitro-3-propyl-1H-pyrazole

Cat. No.: B2412006
CAS No.: 956782-06-2
M. Wt: 293.71
InChI Key: RMXYYLKWHVMGCE-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-4-nitro-3-propyl-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a 4-nitro-3-propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-4-nitro-3-propyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The 4-chlorophenyl and 4-nitro-3-propyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts such as Lewis acids.

    Final Assembly: The final step involves the coupling of the substituted pyrazole with a suitable methanone precursor under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-4-nitro-3-propyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.

Major Products Formed

    Aminopyrazole Derivatives: Formed through the reduction of the nitro group.

    Substituted Chlorophenyl Derivatives: Resulting from nucleophilic aromatic substitution reactions.

Scientific Research Applications

1-(4-chlorobenzoyl)-4-nitro-3-propyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-4-nitro-3-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    (4-chlorophenyl)(4-nitro-3-methyl-1H-pyrazol-1-yl)methanone: Similar structure but with a methyl group instead of a propyl group.

    (4-chlorophenyl)(4-nitro-3-ethyl-1H-pyrazol-1-yl)methanone: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

1-(4-chlorobenzoyl)-4-nitro-3-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

IUPAC Name

(4-chlorophenyl)-(4-nitro-3-propylpyrazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-2-3-11-12(17(19)20)8-16(15-11)13(18)9-4-6-10(14)7-5-9/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXYYLKWHVMGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C=C1[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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